

Interpreting Toxicological Endpoints from Fluindapyr Safety Studies: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Fluindapyr*

Cat. No.: *B1441959*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological endpoints of **fluindapyr**, a succinate dehydrogenase inhibitor (SDHI) fungicide. The information is compiled from safety studies and regulatory assessments to assist researchers, scientists, and drug development professionals in understanding the potential hazards and risks associated with this compound. This document summarizes key quantitative data, outlines experimental methodologies for pivotal studies, and visually represents the toxicological mechanism of action.

Core Toxicological Profile

Fluindapyr's primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II, which is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.^[1] While this is its intended mechanism in fungi, the high degree of conservation of the SDH enzyme across species raises the potential for off-target effects in mammals.^[1]

Regulatory assessments by agencies such as the U.S. Environmental Protection Agency (EPA) have identified the liver and thyroid as the primary target organs for **fluindapyr** toxicity in mammals.^[2] Observed liver effects include hepatocellular hypertrophy, increased liver weights, and bile duct hyperplasia, which can be accompanied by changes in clinical chemistry markers

like alkaline phosphatase (ALP), alanine aminotransferase (ALT), and gamma-glutamyl transferase (GGT).[2] Thyroid effects have manifested as follicular hypertrophy and hyperplasia.[2]

Quantitative Toxicological Data

The following tables summarize the key toxicological endpoints, including the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL), derived from various safety studies on **fluindapyr**. These values are crucial for risk assessment and the establishment of safe exposure levels.

Study Type	Species	Duration	NOAEL	LOAEL	Key Effects Observed at LOAEL	Citation
Acute Oral Toxicity	Rat	Single Dose	>2000 mg/kg	-	Low acute toxicity.	[3]
Acute Neurotoxicity	Rat	Single Dose	60 mg/kg/day	125 mg/kg/day	Decreased motor activity.	[3][4][5]
Chronic Toxicity	Dog	1 Year	4 mg/kg/day	8 mg/kg/day	Reduced body weight.	[3][5][6]
2-Generation Reproduction	Rat	2 Generations	30 mg/kg/day	142/173 mg/kg/day (males/females)	Parental, offspring, and reproductive effects; thyroid follicular hypertrophy/hyperplasia.	[3][4][7]
Developmental Toxicity	Rat	Gestation Days 6-15	-	-	No evidence of increased quantitative or qualitative susceptibility.	[5]
Developmental Toxicity	Rabbit	Gestation Days 6-19	-	-	No evidence of increased quantitative	[5]

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Carcinogen
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Rat

2 Years

-

-

Classified
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Humans".

[2]

Carcinogen
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Mouse

18 Months

-

-

Classified
as "Not
Likely to be
Carcinogen
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[2]

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are summarized below, based on standard regulatory guidelines (e.g., OECD, EPA).

1-Year Chronic Toxicity Study in Dogs

- Objective: To evaluate the potential adverse effects of **fluindapyr** following long-term oral administration in a non-rodent species.
- Test System: Beagle dogs, typically four per sex per dose group.[8]
- Administration: **Fluindapyr** is administered orally, usually mixed in the diet, for a period of one year.[8]
- Dose Levels: A control group and at least three dose levels are used. For **fluindapyr**, dose levels were selected to identify a NOAEL and a LOAEL.[3][5][6]

- Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic ophthalmoscopic, hematological, and clinical chemistry examinations are conducted.[8]
- Pathology: At the end of the study, all animals undergo a full necropsy, and a comprehensive set of tissues is collected for histopathological examination.[8]

2-Generation Reproduction Toxicity Study in Rats

- Objective: To assess the effects of **fluindapyr** on male and female reproductive performance and on the development of the offspring over two generations.[9]
- Test System: Rats, typically Sprague-Dawley or a similar strain.[9]
- Administration: The test substance is administered continuously in the diet to the parent (F0) generation before mating, during mating, gestation, and lactation. The offspring (F1 generation) are then selected and also administered the test substance through to the production of the F2 generation.[9]
- Dose Levels: A control and at least three dose levels are used.
- Endpoints: Key endpoints include parental toxicity (e.g., body weight, food consumption, clinical signs), reproductive parameters (e.g., mating, fertility, gestation length), and offspring viability, growth, and development.[9] Histopathology of reproductive organs is also performed.[9]

Acute Neurotoxicity Study in Rats

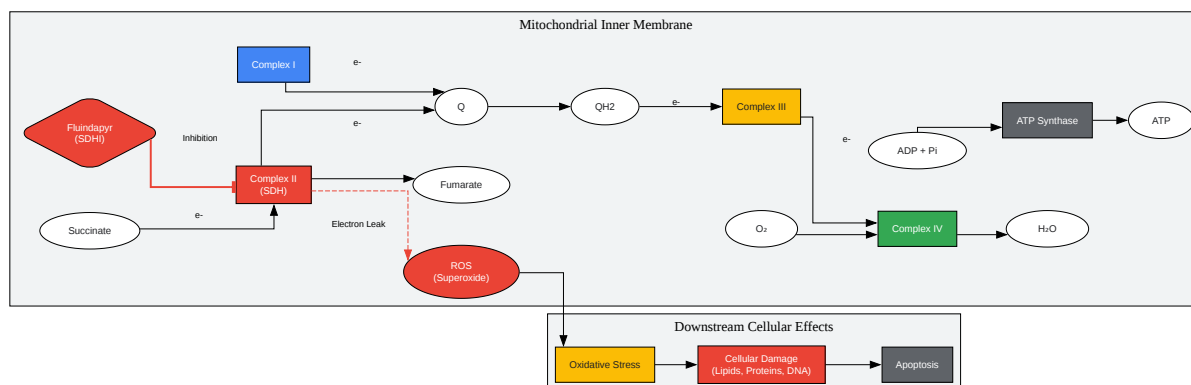
- Objective: To evaluate the potential for **fluindapyr** to cause neurotoxic effects after a single oral dose.[10]
- Test System: Adult rats.[10]
- Administration: A single dose of **fluindapyr** is administered by gavage.
- Dose Levels: A control group and multiple dose levels are used to establish a dose-response relationship.

- Observations: Animals are observed for clinical signs of neurotoxicity, changes in motor activity, and performance in a functional observational battery (FOB) at specified time points after dosing.[\[10\]](#)
- Pathology: At the termination of the study, nervous system tissues are examined for histopathological changes.[\[10\]](#)

Visualizing Toxicological Pathways and Workflows

Mechanism of Action: SDHI-Induced Mitochondrial Dysfunction

Fluindapyr, as a succinate dehydrogenase inhibitor (SDHI), targets Complex II of the mitochondrial electron transport chain. Its inhibitory action disrupts cellular respiration and can lead to a cascade of downstream events, including the generation of reactive oxygen species (ROS) and subsequent oxidative stress.

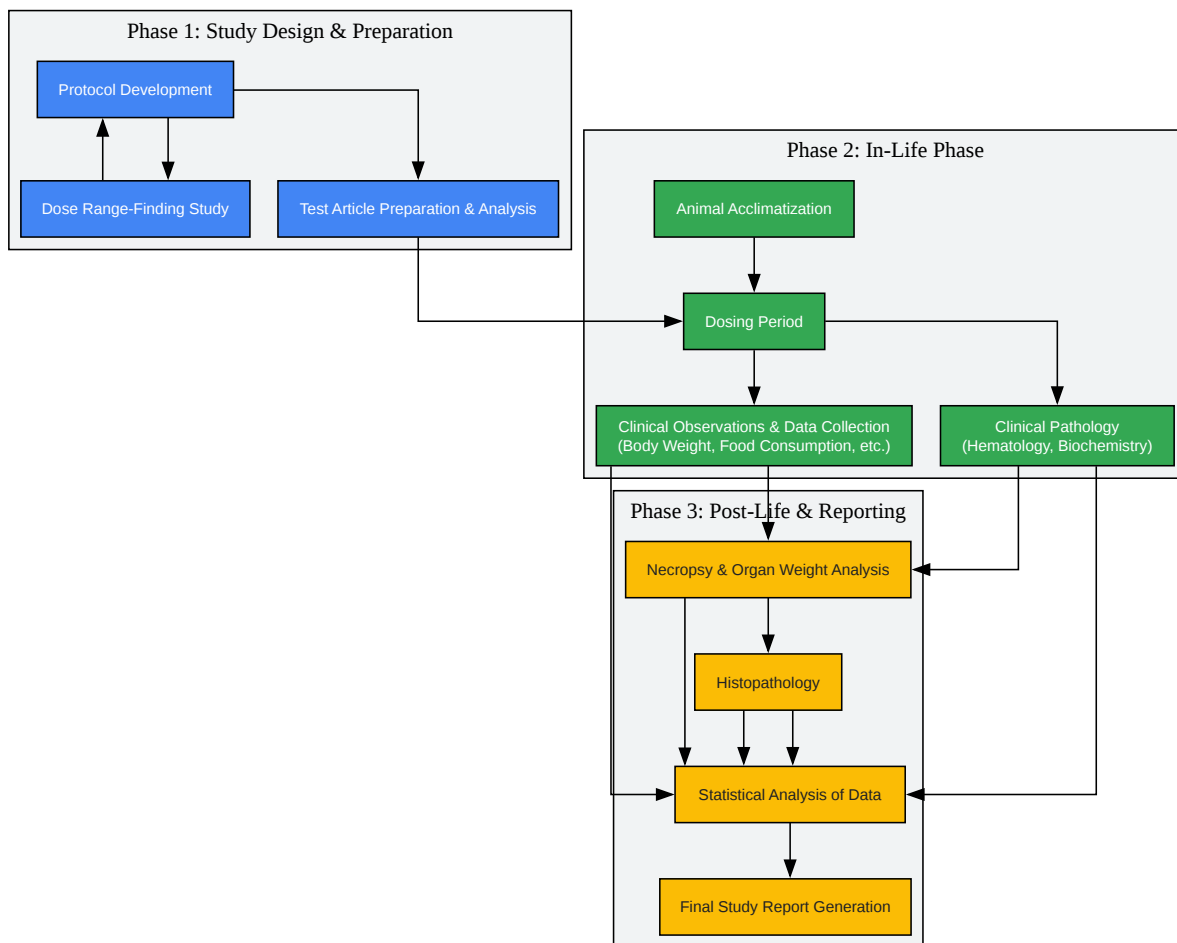


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Caption: Mechanism of **fluindapyr** toxicity via inhibition of mitochondrial Complex II (SDH).

General Workflow for a Toxicological Safety Study

The process of conducting a toxicological safety study follows a structured workflow, from initial planning and dose range finding to the final histopathological analysis and reporting. This ensures the generation of robust and reliable data for risk assessment.



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Caption: General workflow of a toxicological safety study.

In conclusion, the toxicological profile of **fluindapyr** is characterized by effects on the liver and thyroid in mammalian systems, consistent with its mechanism of action as a mitochondrial inhibitor. The quantitative data from safety studies provide the basis for establishing safe exposure limits. Understanding the experimental designs of these studies and the underlying molecular mechanisms is essential for a comprehensive interpretation of the toxicological endpoints and for informed risk assessment in research and development.

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